Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-3-17-11(15)12(13,14)8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMONEYPZWPXIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Ethyl 2,2 Difluoro 3 4 Methoxyphenyl Propanoate
Functional Group Interconversions of the Ester Moiety
The ester functional group in ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate is susceptible to a variety of transformations, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and alcohols.
Hydrolysis to the Corresponding Acid
The ester can be hydrolyzed to its corresponding carboxylic acid, 2,2-difluoro-3-(4-methoxyphenyl)propanoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. semanticscholar.org The equilibrium can be shifted towards the products by using a large excess of water.
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating with a solution of a strong base, such as sodium hydroxide or potassium hydroxide. rsc.org This reaction produces the carboxylate salt of the acid, which can then be protonated in a separate acidic workup step to yield the free carboxylic acid. A general procedure for a similar compound involves stirring the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide at room temperature. rsc.org Following the reaction, an acidic workup with hydrochloric acid yields the desired carboxylic acid. rsc.org
| Reaction | Reagents and Conditions | Product | Yield |
| Base-catalyzed hydrolysis | NaOH, EtOH/H₂O, Room Temperature, then HCl (aq) | 2,2-difluoro-3-(4-methoxyphenyl)propanoic acid | 91% (for a similar substrate) rsc.org |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. These reactions are typically performed by heating the ethyl ester in a large excess of the desired alcohol with a catalytic amount of a strong acid.
Base-Catalyzed Transesterification: A strong base can be used to deprotonate the incoming alcohol, increasing its nucleophilicity and facilitating its attack on the ester carbonyl.
For example, the transesterification of ethyl esters with methanol can be achieved using a porous phenolsulphonic acid-formaldehyde resin as a heterogeneous catalyst. researchgate.net In a typical procedure, the ethyl ester is reacted with an excess of methanol at an elevated temperature. researchgate.net
| Reactant Alcohol | Catalyst | Conditions | Product | Yield (for similar ethyl esters) |
| Methyl Alcohol | Porous phenolsulphonic acid—formaldehyde resin | 80 °C, 24 h | Mthis compound | 93-97% researchgate.net |
Reduction to Alcohols
The ester group can be reduced to a primary alcohol, 2,2-difluoro-3-(4-methoxyphenyl)propane-1-ol. Strong reducing agents are typically required for this transformation.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
Sodium Borohydride (NaBH₄): While generally less reactive towards esters than LiAlH₄, sodium borohydride can reduce esters under certain conditions, such as in the presence of activating agents or at elevated temperatures.
Transformations Involving the Difluoromethylene Group
The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly influences the reactivity of that position.
Reactions at the α-Carbon (e.g., formation of difluoroenolates)
The α-protons in standard esters can be removed by a strong base to form an enolate. However, in the case of this compound, there are no α-protons. Instead, related difluoroenolates can be generated from precursors like α,α-difluoro-β-keto esters through processes like a Krapcho-type decarboxylation. These difluoroenolates are valuable intermediates for the formation of carbon-carbon bonds.
For instance, a difluoroenolate can be generated from a methyl α,α-difluoro-β-propanoate derivative in the presence of Yb(OTf)₃, which then undergoes an aldol reaction with various carbonyl compounds. This provides a method for constructing C-CF₂ bonds.
Stereochemical Considerations at the Difluorinated Center
While the difluorinated carbon in the starting material is prochiral, the introduction of a new stereocenter at the β-position through reactions like reduction of a corresponding β-ketoester can lead to the formation of diastereomers. The stereochemical outcome of such reactions can often be controlled.
For example, the stereoselective reduction of α-fluoro-β-keto esters using ketoreductase (KRED) enzymes can produce either the syn or anti diastereomers of the corresponding α-fluoro-β-hydroxy esters with high enantiomeric and diastereomeric excess. alaska.edu Specifically, certain ketoreductases have been shown to selectively produce the (2S, 3S) anti isomer, while others favor the (2S, 3R) syn isomer. alaska.edu This highlights the potential for enzymatic methods to control the stereochemistry at and adjacent to the difluorinated center.
Reactivity of the Aryl Ring
The presence of the 4-methoxyphenyl (B3050149) group provides a site for various chemical modifications. The methoxy (B1213986) group is a strong activating group in electrophilic aromatic substitution, while also being susceptible to cleavage.
The methoxy (-OCH₃) group on the phenyl ring is a powerful electron-donating group, which activates the ring towards electrophilic aromatic substitution (EAS). youtube.comyoutube.com This activation is most pronounced at the positions ortho and para to the methoxy group. Since the para position is already occupied by the difluoropropanoate side chain, electrophilic attack is directed primarily to the ortho positions (positions 3 and 5 of the aromatic ring).
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For this compound, any incoming electrophile would be expected to substitute one of the hydrogens at the ortho positions. However, specific studies detailing the electrophilic aromatic substitution patterns directly on this substrate are not extensively documented in publicly available research. The reactivity would be a balance between the activating effect of the methoxy group and the steric hindrance from both the methoxy group and the adjacent side chain.
The methyl ether of a phenol, such as the methoxy group in the title compound, can be cleaved to yield the corresponding phenol. This demethylation is a common transformation in organic synthesis, often employed to unmask a hydroxyl group for further reaction or to study structure-activity relationships in medicinal chemistry. Standard reagents for this purpose include strong protic acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). While this is a general reaction for aryl methyl ethers, specific literature detailing the demethylation of this compound to Ethyl 2,2-difluoro-3-(4-hydroxyphenyl)propanoate was not identified in the surveyed sources.
Cascade Reactions and Annulation Processes
The difluoroester moiety is a valuable component in the construction of complex fluorinated molecules, particularly heterocycles. While this compound itself is not typically the starting material for the following cascade reactions, these syntheses utilize key precursors like ethyl bromodifluoroacetate to build the core structure of the title compound en route to the final heterocyclic products.
Fluorinated heterocycles are of significant interest in pharmaceutical and agrochemical research. The synthesis of nitrogen-containing rings, such as azetidinones and spirocyclic systems, often involves incorporating a difluoroalkyl moiety.
3,3-Difluoroazetidin-2-ones, also known as gem-difluorinated β-lactams, are important heterocyclic scaffolds. Their synthesis is conveniently achieved through a Reformatsky-type reaction. researchgate.net This method does not begin with this compound but rather constructs a related structure through the reaction of an imine with ethyl bromodifluoroacetate in the presence of zinc. researchgate.net
The process generally involves two steps:
A Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate to form an N-substituted 3-amino-2,2-difluoropropanoate intermediate.
A subsequent cyclization of this intermediate under basic conditions to yield the 3,3-difluoroazetidin-2-one ring. researchgate.net
For instance, an imine formed from an aniline derivative and an appropriate aldehyde would be the nitrogen source for the final heterocycle. This pathway is a versatile method for creating a variety of substituted difluoro-β-lactams. researchgate.net
Table 1: Key Reactants in the Synthesis of 3,3-Difluoroazetidin-2-ones
| Reactant | Role |
|---|---|
| Aldimine | Provides the nitrogen atom and substituents for the final ring |
| Ethyl Bromodifluoroacetate | Source of the difluoromethylene and ester groups |
| Zinc | Activates the Reformatsky reaction |
| Base | Promotes the final ring-closing cyclization |
A notable cascade reaction for forming complex heterocyclic systems is the copper-catalyzed difluoroalkylation and dearomatization of N-benzylacrylamides. rsc.org This annulation process leads to the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes. rsc.orgrsc.org
This reaction follows a tandem radical addition and dearomatizing cyclization pathway. rsc.org The key reagents are an N-benzylacrylamide substrate and ethyl bromodifluoroacetate, which serves as the source of the difluoroalkyl group. The reaction is initiated by a copper catalyst, which facilitates the formation of a radical species from ethyl bromodifluoroacetate. This radical adds to the acrylamide, triggering an intramolecular cyclization onto the aromatic ring, which results in the formation of the spirocyclic structure. rsc.org The resulting products can be further converted into other valuable scaffolds like difluoroalkylated quinolinones. rsc.org
Table 2: Components of the Azaspiro Decane Synthesis
| Component | Function |
|---|---|
| N-Benzylacrylamide | The substrate that undergoes cyclization |
| Ethyl Bromodifluoroacetate | Provides the difluoroalkyl group |
| Copper Catalyst | Initiates the radical cascade process |
| Annulation Process | Tandem radical addition and dearomatizing cyclization |
In-depth Analysis of this compound Reveals Scant Data on Radical Reactions
Despite a thorough review of scientific literature, detailed research findings and specific data concerning the radical reactions and their selectivity for the chemical compound this compound remain largely undocumented.
The scientific community has extensively studied the radical reactions of structurally similar compounds, particularly α-bromo-α,α-difluoroesters, which are valuable precursors for the generation of α,α-difluoroester radicals. These studies, however, are not directly applicable to this compound as it lacks the bromine atom necessary for typical radical initiation pathways described in the existing literature.
Consequently, the creation of a detailed article section on the "" with a specific focus on "Radical Reactions and Their Selectivity" is not feasible at this time due to the absence of published research on this particular topic. Further empirical studies are required to elucidate the behavior of this compound in radical-mediated environments and to characterize the selectivity of any potential transformations.
Spectroscopic and Structural Elucidation Methodologies
Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Gas Chromatography (GC) stands as a pivotal analytical technique for assessing the purity of Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate and for monitoring the progress of its synthesis. This method is highly effective in separating the target compound from starting materials, byproducts, and residual solvents, thereby providing a quantitative measure of its purity.
In a typical GC analysis for a compound of this nature, a capillary column with a non-polar or medium-polarity stationary phase is employed. A common choice would be a fused silica (B1680970) capillary column coated with a phase such as 5% phenyl polysiloxane. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and an inert carrier gas, typically helium or nitrogen.
For reaction monitoring, small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and analyzed by GC. This allows for the tracking of the consumption of reactants and the formation of the product over time, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The purity of the final isolated product is also confirmed by the presence of a single major peak corresponding to this compound, with the absence or minimal presence of other peaks indicating high purity.
Below is a hypothetical data table illustrating typical GC parameters that could be used for the analysis of this compound.
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial Temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Expected Retention Time | ~15-20 minutes |
X-ray Crystallography for Solid-State Structure and Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about the molecular structure, conformation, and intermolecular interactions of this compound in its solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. From this diffraction data, a detailed electron density map can be constructed, which allows for the determination of the exact positions of each atom in the crystal lattice.
This analysis reveals critical structural parameters such as bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would elucidate the conformation of the ethyl propanoate chain, the orientation of the 4-methoxyphenyl (B3050149) group relative to the rest of the molecule, and the geometry around the difluoro-substituted carbon atom. Furthermore, it would provide insights into the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state properties of the compound.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₂H₁₄F₂O₃ |
| Formula Weight | 244.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.67 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.325 |
| Absorption Coefficient (mm⁻¹) | 0.12 |
| F(000) | 512 |
Theoretical and Computational Investigations of Ethyl 2,2 Difluoro 3 4 Methoxyphenyl Propanoate
Density Functional Theory (DFT) Studies
Elucidation of Reaction Mechanisms and Transition States
No dedicated Density Functional Theory (DFT) studies elucidating the reaction mechanisms and transition states involving Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate have been found in the surveyed literature. While DFT is a powerful tool for such investigations, research specific to this compound's formation or subsequent reactions, including the characterization of intermediates and transition state energies, does not appear to be publicly documented.
Analysis of Electronic Structure and Reactivity Descriptors
A specific analysis of the electronic structure and reactivity descriptors for this compound is not available in the current body of scientific literature. Consequently, data tables for parameters such as HOMO-LUMO energy gaps, ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) derived from DFT calculations for this specific molecule could not be compiled.
Conformational Analysis and Stereochemical Preferences
There is a lack of published research on the conformational analysis and stereochemical preferences of this compound. Such studies would typically involve computational methods to identify stable conformers, determine their relative energies, and analyze the rotational barriers around key single bonds. Without these studies, a detailed discussion of the molecule's three-dimensional structure and the factors governing its preferred spatial arrangements cannot be provided.
Molecular Dynamics Simulations
No records of molecular dynamics (MD) simulations being performed for this compound were identified. MD simulations are typically employed to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules, over time. The absence of such studies means there is no available data on the dynamic conformational landscape or intermolecular interactions of this compound.
Prediction of Spectroscopic Parameters
While computational methods are frequently used to predict spectroscopic parameters, specific predictions for the NMR chemical shifts (¹H, ¹³C, ¹⁹F) of this compound have not been reported in the literature. Therefore, a data table comparing theoretically predicted chemical shifts with experimental values cannot be generated.
Advanced Applications in Synthetic Chemistry and Material Science
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate as a Versatile Synthetic Building Block
This compound is a multifunctional building block in organic synthesis. Its utility stems from the presence of three key components: the ethyl ester, the gem-difluoromethylene group, and the 4-methoxyphenyl (B3050149) ring. Each of these sites can be selectively targeted for transformation, providing access to a diverse array of derivative compounds.
The ethyl ester moiety can undergo standard transformations such as:
Hydrolysis: Treatment with acid or base (e.g., NaOH in ethanol/water) can cleave the ester to furnish the corresponding carboxylic acid, 2,2-difluoro-3-(4-methoxyphenyl)propanoic acid. rsc.org This acid can then be coupled with amines to form amides or subjected to other carboxylate chemistries.
Reduction: Powerful reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol, yielding 2,2-difluoro-3-(4-methoxyphenyl)propan-1-ol.
Transesterification: Reaction with a different alcohol under acidic or basic conditions can exchange the ethyl group for other alkyl or aryl groups.
The aromatic ring provides a platform for electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-director, meaning that reactions such as nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at the positions ortho to the methoxy group (C3 and C5 of the phenyl ring).
The gem-difluoro group itself is generally stable but can influence the reactivity of adjacent positions. For instance, the acidity of the proton at the C3 position is increased, facilitating its removal by a base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the benzylic position. Such reactivity makes the compound a valuable precursor for creating more complex fluorinated molecules. nih.gov
Precursor for Novel Fluorinated Scaffolds and Chemical Probes
Building upon its versatility, this compound serves as an excellent starting point for the synthesis of novel fluorinated scaffolds. These scaffolds are core molecular structures that can be systematically decorated with different functional groups to create libraries of compounds for screening in materials science and chemical biology. The introduction of the gem-difluoro unit into these scaffolds is of particular interest as it can significantly modulate properties such as lipophilicity, metabolic stability, and conformational preference. mdpi.com
For example, the carboxylic acid derivative can be used in multi-step syntheses to construct complex heterocyclic systems, such as fluorinated benzoxazines or indolizines, which are privileged scaffolds in medicinal chemistry. mdpi.comnih.gov The inherent functionalities allow for the assembly of larger, more intricate molecular frameworks that are otherwise difficult to access.
Furthermore, this compound can be elaborated into chemical probes. By attaching reporter groups such as fluorophores, biotin tags, or photo-crosslinkers to derivatives of the parent molecule, chemists can create tools to study biological processes or material properties. The fluorinated core ensures that these probes possess altered and often improved physicochemical characteristics compared to their non-fluorinated counterparts.
Contribution to the Development of Fluorination Methodologies
While this compound is a product of fluorination, its synthesis and subsequent reactions are intrinsically linked to the advancement of fluorination methodologies. The creation of the α,α-difluoro ester moiety often relies on specialized reagents and reaction conditions.
Historically, harsh reagents like diethylaminosulfur trifluoride (DAST) were used to convert ketones into gem-difluoro compounds. cas.cnnih.gov However, modern synthetic chemistry has seen the development of milder and more functional-group-tolerant methods. The synthesis of α,α-difluoro esters can be achieved using reagents like bromine trifluoride (BrF3) on dithiane precursors or through reactions involving difluorocarbene. researchgate.netacs.org
A key precursor for compounds of this type is ethyl bromodifluoroacetate (BrCF2COOEt). This reagent has been shown to play a dual role in some reactions, acting as both a C1 synthon and a difluoroalkylating agent to form complex fluorine-containing heterocycles. nih.govresearchgate.netrsc.org The study of reactions to synthesize and functionalize molecules like this compound drives innovation in developing new, efficient, and selective ways to forge carbon-fluorine bonds.
Application in the Synthesis of Fluorinated Surrogates or Bioisosteres
The CF2 group can act as a surrogate for:
An ether oxygen (-O-): The CF2 group mimics the steric and electronic features of an ether linkage but is not susceptible to metabolic cleavage. cas.cnnih.gov
A carbonyl group (C=O): While not a perfect mimic, the CF2 group can replace a ketone to eliminate metabolic reduction and alter the molecule's polarity and hydrogen bonding capacity.
A methylene group (-CH2-): Replacing a methylene group with CF2 can introduce a significant dipole and block metabolic oxidation at that site.
This compound can be used to synthesize larger molecules where the CF2 group is strategically placed to act as a bioisostere, thereby creating fluorinated surrogates of non-fluorinated parent structures. researchgate.net
Interactive Table: Bioisosteric Comparison
| Feature | Methylene (-CH2-) | Ether (-O-) | Carbonyl (C=O) | Difluoromethylene (-CF2-) |
| Van der Waals Radius | ~2.0 Å | ~1.52 Å | - | ~1.47 Å (Fluorine) |
| Bond Angle (X-C-X) | ~109.5° | ~111° | ~120° | ~105° |
| Bond Length (C-X) | C-H: ~1.09 Å | C-O: ~1.43 Å | C=O: ~1.22 Å | C-F: ~1.35 Å |
| Dipole Moment | Low | Moderate | High | High |
| Metabolic Stability | Susceptible to oxidation | Susceptible to cleavage | Susceptible to reduction | Highly stable |
| Hydrogen Bond Acceptor? | No | Yes | Yes | Weakly |
Role in Advancing Stereoselective Fluorine Chemistry
The development of methods for the stereoselective synthesis of organofluorine compounds is a major challenge in modern chemistry. nih.gov Compounds containing a gem-difluoromethylene group adjacent to a prochiral center, such as this compound, are valuable substrates for developing and testing new asymmetric methodologies.
One cutting-edge area is the stereoselective C-F bond activation. nih.gov Recent research has demonstrated that Frustrated Lewis Pairs (FLPs) can be used for the monoselective activation of one of the two C-F bonds in a gem-difluoroalkane. semanticscholar.org By using a chiral Lewis base in the FLP system, it is possible to desymmetrize the gem-difluoro group, leading to the formation of diastereomeric sulfonium salts with high diastereomeric ratios (up to 95:5). nih.gov
These chiral intermediates can then undergo nucleophilic substitution with high stereospecificity, allowing access to a wide variety of enantioenriched monofluorinated products from a common, achiral difluorinated precursor. nih.govsemanticscholar.org Substrates like this compound are ideal candidates for such transformations, serving as a platform to advance the frontiers of asymmetric C-F bond functionalization and provide access to valuable chiral fluorinated molecules. researchgate.net
Future Research Directions and Challenges
Development of More Sustainable and Greener Synthetic Protocols
The chemical industry's growing emphasis on sustainability necessitates a shift away from traditional synthetic methods that often rely on harsh reagents, stoichiometric metals, or chlorinated solvents. Future research will prioritize the development of environmentally benign protocols for synthesizing ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate.
Key objectives in this area include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the aromatic and ethyl fragments of the molecule.
Green Solvents: Replacing conventional solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Metal-Free Catalysis: Developing protocols that avoid heavy or toxic metal catalysts, aligning with broader trends in green chemistry. nih.gov A move towards metal- and base-free synthesis, perhaps using solvents like DMSO at moderate temperatures, could offer a more sustainable pathway. nih.gov
| Metric | Conventional Method | Target Green Protocol |
| Solvent | Dichloromethane, THF | Water, Ethanol, or solvent-free |
| Catalyst | Heavy Metal-Based | Organocatalyst or Biocatalyst |
| Atom Economy | Moderate | High (>80%) |
| Waste Product | Metal salts, Halogenated waste | Recyclable byproducts, Water |
Exploration of Novel Reactivity Patterns for the Difluoropropanoate Scaffold
The geminal difluoro group in this compound imparts unique electronic properties that can be harnessed for novel chemical transformations. Future work should aim to move beyond simple derivatization and explore unprecedented reactivity patterns. One significant area of exploration could be the activation of typically stable bonds. For instance, research has shown that computational approaches can help discover reactions that break the stability of aromatic systems to introduce fluorine atoms. hokudai.ac.jp Applying similar principles could uncover methods to functionalize the 4-methoxyphenyl (B3050149) ring in new ways or to utilize the difluoro group to direct reactions at previously inaccessible positions.
Integration into Flow Chemistry Systems for Scalable Production
Transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. patsnap.com The synthesis of this compound is a prime candidate for adaptation to flow systems. This transition aligns with broader industry trends toward process intensification for manufacturing pharmaceuticals and other fine chemicals. patsnap.comflowchemistryeurope.comflowchemistryeurope.com
Key advantages for this compound include:
Enhanced Safety: Flow reactors can handle potentially energetic or hazardous fluorinating agents more safely due to the small reaction volumes.
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for selective fluorination reactions.
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. patsnap.com
Discovery of New Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to modern organic synthesis. For this compound, future research will focus on discovering new catalytic systems to improve both efficiency and selectivity, particularly enantioselectivity. The development of effective catalytic systems is a highly desirable process in organic chemistry for generating compounds with single or multiple C–F bonds. mdpi.com This could involve chemo-enzymatic methods, where enzymes like lipases are used to resolve racemic mixtures or create stereospecific centers, a technique successfully used for other complex molecules. mdpi.com
| Catalyst Type | Potential Application | Desired Outcome |
| Organocatalysts | Asymmetric difluoromethylation | High enantiomeric excess (ee) |
| Transition Metal Catalysts | C-H activation of the phenyl ring | Site-selective functionalization |
| Biocatalysts (Enzymes) | Kinetic resolution of the ester | Access to single enantiomers |
| Photocatalysts | Radical-based fluorination pathways | Novel reactivity under mild conditions |
Computational Design of Next-Generation Fluorinated Compounds
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery of new molecules with desired properties. hokudai.ac.jpnih.gov By using this compound as a starting scaffold, computational methods can guide the design of next-generation compounds. Techniques such as Density Functional Theory (DFT) can be employed to predict the impact of structural modifications on the molecule's electronic and pharmacological properties. rsc.orgresearchgate.net This computational-first approach can screen vast virtual libraries of related compounds, identifying promising candidates for synthesis and testing, thereby saving significant time and resources. hokudai.ac.jp This strategy has proven effective in designing materials and even in the major redesign of enzyme specificity. nih.govrsc.org
Expansion of Synthetic Utility towards Diverse Chemical Architectures
The true value of a chemical scaffold lies in its versatility. Future research must demonstrate that this compound can serve as a versatile building block for a wide range of more complex molecules. The presence of multiple functional handles—the ethyl ester, the methoxy (B1213986) group, and the aromatic ring—provides ample opportunities for derivatization. Research efforts should focus on developing robust protocols to transform these groups into other functionalities, thereby enabling access to diverse chemical architectures for applications in drug discovery, agrochemicals, and materials science.
Q & A
Q. What precautions are critical when handling this compound in high-temperature reactions?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
